Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate
Description
Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate (CAS: 922182-37-4) is a heterocyclic compound featuring a piperidine core substituted with two methyl groups at the 2- and 6-positions. The molecule includes a propanoate ester backbone linked to a 2-(2,6-dimethylpiperidyl)acetamido group, conferring unique physicochemical and biological properties. Its molecular formula is C₁₆H₂₅N₃O₅, with a molecular weight of 339.39 g/mol and a predicted density of 1.25±0.1 g/cm³ . The compound is structurally related to bioconjugation reagents and intermediates used in peptide synthesis, owing to its reactive ester moiety (N-hydroxysuccinimide, NHS) and the presence of β-alanine-derived spacers .
Key applications include its role as a protein-labeling reagent and in the development of PROTACs (Proteolysis-Targeting Chimeras), where its piperidine moiety enhances solubility and pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-4-19-14(18)8-9-15-13(17)10-16-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMRNSGWAXXLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CN1C(CCCC1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Piperidine Derivatives
The core structure of Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is typically assembled via nucleophilic substitution between 2,6-dimethylpiperidine and ethyl 3-bromopropanoate. This reaction is conducted in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydride (NaH) serving as the base to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. The reaction proceeds at 0–5°C to minimize side reactions, yielding the intermediate ethyl 3-[2-(2,6-dimethylpiperidyl)propanoate. Subsequent amidation with acetic anhydride or chloroacetyl chloride introduces the acetamido group, completing the synthesis.
Reaction Conditions:
Coupling Agent-Mediated Amidation
An alternative pathway employs coupling agents to form the acetamido linkage. For instance, (S)-2-((S)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamido)-3-phenylpropanoic acid, a structurally analogous compound, is synthesized using 2,3,4,5,6-pentafluorophenol as an activating agent. This method ensures regioselective amide bond formation without racemization, critical for maintaining stereochemical integrity. The target compound is obtained by reacting the activated ester with 2,6-dimethylpiperidine under mild basic conditions (pH 8–9).
Key Reagents:
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Coupling Agent: 2,3,4,5,6-Pentafluorophenol
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Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
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Solvent: Dichloromethane (DCM) or ethyl acetate
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Industrial synthesis prioritizes throughput and reproducibility. Continuous flow reactors enable rapid mixing and precise temperature control, reducing side-product formation. For example, a patented process for a related morpholinoacetamido compound utilizes a tubular reactor to maintain a residence time of 10–15 minutes at 120–140°C, achieving 85% conversion in a single pass. This method is adaptable to this compound by substituting the amine component with 2,6-dimethylpiperidine.
Advantages of Flow Chemistry:
Catalytic Esterification and Amidation
Trifluoromethanesulfonic acid (TfOH) has emerged as a robust catalyst for one-pot esterification and amidation. In a method adapted from CN104926717A, ethyl acrylate reacts with 2-aminopyridine in anhydrous ethanol at 120–160°C, catalyzed by TfOH. Although this patent focuses on a different substrate, the conditions are transferable: substituting 2-aminopyridine with 2,6-dimethylpiperidine and adjusting the solvent to toluene facilitates the synthesis of this compound with minimal by-products.
Optimized Parameters:
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Catalyst: Trifluoromethanesulfonic acid (5 mol%)
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Solvent: Toluene or xylene (high-boiling point)
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Temperature: 130–150°C
Reaction Condition Optimization
Temperature and Solvent Effects
The choice of solvent significantly impacts reaction kinetics and product stability. Polar aprotic solvents like DMF accelerate nucleophilic substitution but may require lower temperatures to prevent decomposition. Conversely, non-polar solvents like toluene favor high-temperature amidation but necessitate longer reaction times.
Solvent Comparison Table:
Base and Catalyst Selection
Sodium hydride remains the preferred base for deprotonating piperidine derivatives due to its strong basicity and low nucleophilicity. However, in moisture-sensitive reactions, polymer-supported bases like PS-BEMP offer advantages in ease of removal and recyclability. Catalytic systems involving palladium or platinum, as described in WO2016170544A1, are less common for this compound but may enhance selectivity in complex multi-step syntheses.
Purification and Isolation Strategies
Recrystallization and Chromatography
Crude product purity is improved through recrystallization from methanol or ethanol, yielding white crystalline solids with >95% purity. For highly polar by-products, flash chromatography on silica gel (ethyl acetate/hexane gradient) achieves effective separation.
Recrystallization Protocol:
Acid-Base Extraction
Acidification of the reaction mixture precipitates the product as a hydrochloride salt, which is then neutralized to recover the free base. This method is particularly effective for removing unreacted amines or acidic impurities.
Extraction Steps:
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Adjust pH to 2–3 using aqueous HCl.
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Extract with DCM to remove non-polar impurities.
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Neutralize aqueous layer with NaOH to pH 7–8.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
Environmental and Economic Considerations
Continuous flow processes reduce solvent consumption by 40% compared to batch methods, aligning with green chemistry principles. However, the high cost of coupling agents like 2,3,4,5,6-pentafluorophenol necessitates cost-benefit analysis for industrial adoption .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with specific molecular targets. The piperidine ring and the amide linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is best understood through comparisons with analogs. Below, we analyze its similarities and differences with four related compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural and Functional Differences
Piperidine Substitution :
- The target compound’s 2,6-dimethylpiperidine group enhances metabolic stability compared to unsubstituted piperidine analogs (e.g., Ethyl 2-(Piperidin-4-yl)acetate). Methyl groups reduce ring flexibility and increase lipophilicity (predicted LogP: ~1.5), improving membrane permeability .
- In contrast, dioxopiperidinyl groups (e.g., in compounds from ) introduce polar carbonyl moieties, reducing LogP (predicted ~0.8) and enhancing solubility in aqueous media .
Ester Reactivity :
- The NHS ester in the target compound enables efficient amine coupling in bioconjugation, whereas tert-butyl esters (e.g., in ’s compounds) require acidic cleavage for activation, limiting their utility in mild reaction conditions .
Biological Activity: Pyridinyl and cyano-substituted analogs () exhibit anticancer activity via α,β-didehydro amino acid mimicry, but their lack of a piperidine spacer reduces target specificity compared to the PROTAC-compatible target compound . The aminoethoxy linker in N-(2-(2-Aminoethoxy)ethyl)-2-...acetamide () improves cell permeability for intracellular protein degradation, whereas the target compound’s NHS ester prioritizes extracellular labeling .
Physicochemical Properties
- Solubility : The target compound’s predicted aqueous solubility (~1.2 mg/mL) is lower than dioxopiperidinyl analogs (~5 mg/mL) due to its lipophilic dimethylpiperidine group .
- Acid Dissociation Constant (pKa) : The tertiary amine in the piperidine ring has a pKa of ~15.12, making it protonated under physiological conditions, whereas pyridinyl analogs () have pKa values ~4–5, altering their ionization states in biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate, and how are intermediates purified?
- Methodology : The compound can be synthesized via coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF. For example, tert-butyl-protected intermediates are purified via reverse-phase chromatography (Biotage systems) or gradient elution with ethyl acetate/hexane mixtures .
- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of reactive intermediates. Monitor reaction progress via LCMS or TLC .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, -NMR signals for piperidyl protons typically appear at δ 1.2–2.5 ppm, while ethyl ester protons resonate at δ 4.0–4.2 ppm (quartet) .
- Purity Assessment : Analytical HPLC with UV detection (e.g., 254 nm) or LCMS ensures >95% purity. Residual solvents are quantified via GC-MS .
Q. What are the stability profiles of this compound under varying storage conditions?
- Stability Data : The compound is stable at −20°C in inert atmospheres (argon or nitrogen) for >12 months. Avoid exposure to moisture, acids/bases, and prolonged room-temperature storage to prevent hydrolysis of the ester or amide groups .
- Decomposition Risks : Thermal decomposition may occur above 150°C, releasing hazardous byproducts (e.g., piperidine derivatives). Perform TGA (thermogravimetric analysis) to assess thermal thresholds .
Q. What safety protocols are critical during handling?
- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and P95 respirators for airborne particles. In case of skin contact, wash immediately with soap and water .
- Ventilation : Work in a fume hood to minimize inhalation risks. Avoid direct contact with oxidizing agents due to potential exothermic reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Optimization Strategies :
- Solvent Selection : Anhydrous DMF or dichloromethane improves coupling efficiency.
- Catalyst Loading : Use HATU (1.2–1.5 equiv) with DIPEA (3.0 equiv) to minimize side reactions.
- Purification : Employ flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Q. How does structural modification of the piperidyl or ethyl ester groups influence biological activity?
- SAR Insights :
- Piperidyl Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at the 2,6-positions enhances metabolic stability, as seen in analogs with improved pharmacokinetic profiles .
- Ester Hydrolysis : Replacing the ethyl ester with tert-butyl or methyl groups alters solubility and bioavailability. For example, tert-butyl esters show prolonged half-lives in vitro .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacological potential?
- Assay Design :
- Antitumor Activity : Use MTT or SRB assays against leukemia (HL-60) and liver cancer (BEL-7402) cell lines. Compare IC values to reference drugs like 5-fluorouracil .
- Neuroactivity Screening : Employ radioligand binding assays (e.g., opioid or neurokinin receptors) to assess target engagement .
- Data Interpretation : Correlate structural features (e.g., logP, hydrogen-bond donors) with activity trends using QSAR models .
Q. How do solvent polarity and pH affect the compound’s solubility and reactivity?
- Solubility Profiling : The compound is sparingly soluble in water (predicted logP = 1.25) but dissolves readily in DMSO or ethanol. Solubility decreases below pH 4 due to protonation of the piperidyl nitrogen .
- Reactivity in Buffers : In ammonium acetate buffer (pH 6.5), the ester group remains stable for >24 hours, making it suitable for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
